Boc-Arg(Pbf)-OH

Catalog No.
S762642
CAS No.
200124-22-7
M.F
C24H38N4O7S
M. Wt
526,65 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Arg(Pbf)-OH

CAS Number

200124-22-7

Product Name

Boc-Arg(Pbf)-OH

IUPAC Name

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C24H38N4O7S

Molecular Weight

526,65 g/mole

InChI

InChI=1S/C24H38N4O7S/c1-13-14(2)19(15(3)16-12-24(7,8)34-18(13)16)36(32,33)28-21(25)26-11-9-10-17(20(29)30)27-22(31)35-23(4,5)6/h17H,9-12H2,1-8H3,(H,27,31)(H,29,30)(H3,25,26,28)/t17-/m0/s1

InChI Key

CVFXPOKENLGCID-KRWDZBQOSA-N

SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C

Peptide Synthesis:

  • Chain Elongation: Boc-Arg(Pbf)-OH serves as a building block in the solid-phase peptide synthesis (SPPS) technique. The "Boc" group protects the N-terminus of the arginine residue, while the "Pbf" group safeguards the guanidinium side chain, allowing for controlled chain elongation and selective deprotection []. This enables the controlled formation of complex peptides with specific amino acid sequences, essential for studying protein function and developing new drugs.
  • Functional Groups: Boc-Arg(Pbf)-OH incorporates the essential functionalities of the arginine amino acid, including a basic guanidinium group, a primary amine, and a secondary amine. These groups contribute to various properties in synthesized peptides, such as:
    • Solubility and Charge: The guanidinium group enhances water solubility and introduces a positive charge, impacting peptide interactions with membranes and other biomolecules.
    • Hydrogen Bonding: The amine groups participate in hydrogen bonding, influencing peptide folding and stability.
    • Recognition and Binding: The specific functionalities of arginine can be crucial for peptide recognition and binding to target molecules, vital for developing targeted therapies.

Research Applications:

  • Protein-Protein Interactions: By incorporating Boc-Arg(Pbf)-OH into peptides, researchers can investigate protein-protein interactions involved in various biological processes. Studying these interactions can lead to a better understanding of diseases and the development of novel therapeutic strategies.
  • Drug Design and Development: Peptides containing Boc-Arg(Pbf)-OH can be used as probes to study the function of specific proteins or as potential drug candidates. The unique properties of arginine, such as its ability to interact with cell membranes and target specific molecules, make it a valuable tool in drug discovery [].

Boc-Arginine(Pbf)-Hydroxyl is a derivative of the amino acid arginine, specifically modified with a tert-butyloxycarbonyl (Boc) protecting group and a 2,2,4,4,6-pentamethylpiperidin-1-yl (Pbf) side chain. Its empirical formula is C24H38N4O7S, with a molecular weight of 526.65 g/mol. The compound is primarily used in peptide synthesis due to its stability and reactivity under specific conditions, making it an essential building block in the development of various peptides and proteins .

Typical for amino acids and their derivatives:

  • Deprotection Reactions: The Boc group can be removed using acids like trifluoroacetic acid or hydrochloric acid, allowing for further reactions or incorporation into peptides.
  • Coupling Reactions: It can undergo amide bond formation with other amino acids or activated carboxylic acids through coupling agents such as carbodiimides.
  • Saponification: The Pbf protecting group can be selectively removed under basic conditions, facilitating the synthesis of more complex structures .

The synthesis of Boc-Arginine(Pbf)-Hydroxyl typically involves several steps:

  • Esterification: Starting from arginine hydrochloride, an esterification reaction is performed.
  • Boc Protection: The amino group is protected using a Boc anhydride.
  • Pbf Introduction: The Pbf group is introduced via a reaction with Pbf chloride under controlled conditions.
  • Deprotection: The Boc group is removed to yield the desired compound.
  • Purification: Final purification steps often include chromatography techniques to isolate the pure product .

Boc-Arginine(Pbf)-Hydroxyl finds applications primarily in:

  • Peptide Synthesis: It serves as a key intermediate in the synthesis of bioactive peptides and therapeutic proteins.
  • Research: Used in studies involving protein structure and function due to its ability to mimic natural amino acids while providing stability during synthesis.
  • Drug Development: Its derivatives are explored for potential use in pharmaceuticals targeting cardiovascular diseases and immune responses .

Interaction studies involving Boc-Arginine(Pbf)-Hydroxyl focus on its reactivity with various coupling agents and its behavior in biological systems. Key findings include:

  • Reactivity with Coupling Agents: Studies have shown that Boc-Arginine(Pbf)-Hydroxyl can effectively couple with other amino acids using standard peptide coupling methods.
  • Biocompatibility: Preliminary assessments indicate that derivatives of this compound exhibit favorable interactions with biological tissues, suggesting potential applications in drug delivery systems .

Several compounds are structurally similar to Boc-Arginine(Pbf)-Hydroxyl, each offering unique properties:

Compound NameStructure/ModificationUnique Features
Fmoc-ArginineFmoc protecting groupMore stable under basic conditions; widely used in solid-phase peptide synthesis.
Boc-LysineSimilar Boc protectionUsed for synthesizing peptides with lysine residues; different side chain properties.
Acetylated ArginineAcetyl modificationAlters solubility and reactivity; useful for specific biochemical applications.

Boc-Arginine(Pbf)-Hydroxyl stands out due to its combination of stability from the Boc group and reactivity from the Pbf side chain, making it particularly versatile in peptide synthesis compared to others .

Synthetic Pathways and Methodologies

Stepwise Protection of Arginine Side Chains

The synthesis of Boc-Arg(Pbf)-OH involves a systematic stepwise protection strategy that targets both the alpha-amino group and the highly reactive guanidine functionality of arginine [1] [3]. The molecular formula of Boc-Arg(Pbf)-OH is C24H38N4O7S with a molecular weight of 526.65 g/mol [35] [37]. The compound exhibits the structural configuration (S)-2-(tert-butoxycarbonylamino)-5-(3-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-ylsulfonyl)guanidino)pentanoic acid [7].

The stepwise protection methodology begins with esterification of the arginine carboxyl terminus [3]. In the initial step, 100 L of anhydrous methanol is added to a pre-dried reaction vessel and cooled to -5 to -10°C with ice-cold brine, followed by the dropwise addition of 13 L of dichlorosulfoxide [3]. Subsequently, 21.5 kg of L-type arginine hydrochloride is added, and the temperature is naturally raised to room temperature for 24 hours [3]. The reaction is then heated to 35°C and monitored by thin layer chromatography until completion after approximately 48 hours [3].

The protection strategy addresses the fundamental challenge that arginine is an essential amino acid that requires protection of both amino and guanidine groups to avoid the production of by-products during peptide synthesis [2] [22]. The guanidine side chain of arginine requires protection to avoid side-reactions and to facilitate its solubility in organic solvents [8] [22]. Without proper protection, peptides containing unprotected arginine side chains exhibit strong water solubility, making isolation and purification of products difficult [22].

Key Reagents: Pbf-Cl and Boc-Anhydride in Acylation

The synthesis relies on two critical reagents: 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) and di-tert-butyl dicarbonate (Boc-anhydride) [1] . Pbf-Cl is a specialized sulfonyl chloride derivative with the molecular formula C13H17ClO3S and a molecular weight of 288.79 g/mol [13]. This compound features a dihydrobenzofuran core substituted with five methyl groups and a sulfonyl chloride moiety, contributing to its steric bulk and electrophilic reactivity .

The introduction of the Boc group follows the esterification step, where 150 L water is added to the reaction kettle along with 25.2 kg sodium bicarbonate [3]. The arginine methyl ester intermediate is gradually added, followed by 30 L tetrahydrofuran and 26.16 kg of Boc-anhydride added in batches [3]. The reaction proceeds at room temperature with thin layer chromatography monitoring until the arginine methyl ester reaction is complete [3].

For the introduction of the Pbf protecting group, Boc-arginine methyl ester hydrochloride, 31.9 kg of Pbf-Cl, 200 L acetone, and 41.7 kg potassium carbonate are combined in the reaction vessel with stirring and a small amount of water [3]. The temperature is maintained at 40-45°C throughout the reaction [3]. The sulfonyl chloride group in Pbf-Cl exhibits high electrophilicity, enabling rapid formation of sulfonamide bonds with amines, though its reactivity is moderated by steric effects from the pentamethylbenzofuran moiety .

The acylation reactions demonstrate specific selectivity patterns. Reactions with primary amines proceed efficiently at room temperature, while secondary amines require elevated temperatures of 50-60°C for comparable yields . The steric hindrance from the pentamethylbenzofuran moiety significantly slows reactions with bulky nucleophiles .

Solvent Systems and Reaction Optimization

The optimization of solvent systems represents a critical aspect of Boc-Arg(Pbf)-OH synthesis, particularly for handling sparingly-soluble protected peptide segments [17]. Standard organic solvents such as dimethylformamide, N-methylpyrrolidone, and dimethyl sulfoxide are suitable for coupling segments containing Boc-peptide phenacyl esters [17]. However, approximately 1% of synthesized segments exhibit insolubility even in dimethyl sulfoxide, necessitating more powerful solvent systems [17].

Advanced solvent systems incorporating trifluoroethanol or hexafluoroisopropanol mixed with trichloromethane or dichloromethane have demonstrated superior dissolving power for sparingly-soluble protected peptides [17]. These solvent combinations prove effective for both the removal of carboxy-terminal phenacyl esters and coupling reactions of fully protected Boc-peptides without inducing racemization or trifluoroester formation when used with appropriate coupling reagents [17].

The reaction optimization process requires careful consideration of multiple parameters including catalyst amount, solvent selection, temperature, and reaction time [18]. For Boc protection reactions specifically, solvent-free conditions can achieve high yields under appropriate catalytic conditions [18]. When using morpholine as a model substrate for Boc protection optimization, reactions performed without catalyst at room temperature under various conditions yielded only 42-54% conversion after 48 hours [18].

Temperature optimization studies reveal that maintaining reaction temperatures between 40-45°C provides optimal conditions for Pbf group introduction while preventing decomposition of sensitive intermediates [3]. The use of buffered aqueous systems with organic co-solvents enables precise pH control during the protection sequence, particularly important for maintaining the integrity of both protecting groups throughout the synthetic sequence [17].

Analytical Techniques for Purity Assessment

HPLC and LC-MS Profiling

High-performance liquid chromatography coupled with mass spectrometry represents the primary analytical methodology for purity assessment of Boc-Arg(Pbf)-OH [14] [15]. The compound exhibits characteristic retention behavior on reversed-phase columns, with improved separation achieved through derivatization approaches that enhance chromatographic resolution [14].

Liquid chromatography-mass spectrometry methods for protected amino acid analysis utilize both underivatized and derivatized approaches [14] [15]. For underivatized analysis, rapid and sensitive quantitation methods have been developed that leverage the unique mass spectral fragmentation patterns of protected amino acids [15]. The method employs multiple reaction monitoring transitions as survey scans to trigger acquisition of high sensitivity linear ion trap mass spectrometry data [15].

The analytical protocol typically involves reversed-phase liquid chromatography separation followed by electrospray ionization mass spectrometry detection [14] [15]. Boc-Arg(Pbf)-OH exhibits specific fragmentation patterns corresponding to loss of the Boc protecting group (molecular weight 100) and characteristic fragments from the Pbf moiety [1]. The pentamethyldihydrobenzofuran sulfonyl group produces distinctive mass spectral signatures that facilitate unambiguous identification .

Purity assessment protocols require establishment of calibration curves using authenticated reference standards [15] [19]. The limit of detection values for protected arginine derivatives typically range from 0.1 to 1.0 μg/mL depending on the specific liquid chromatography-mass spectrometry configuration [15]. Linearity studies demonstrate correlation coefficients exceeding 0.99 across concentration ranges spanning three orders of magnitude [15].

Quality control parameters for high-performance liquid chromatography analysis include system suitability testing, peak purity assessment, and resolution verification [31]. The purity specification for Boc-Arg(Pbf)-OH typically requires ≥98.0% by thin layer chromatography with corresponding high-performance liquid chromatography purity values of similar magnitude [1] [35].

NMR Spectroscopic Confirmation of Protecting Group Integrity

Nuclear magnetic resonance spectroscopy provides definitive confirmation of protecting group integrity and structural assignment for Boc-Arg(Pbf)-OH [11] [24]. The compound exhibits characteristic proton nuclear magnetic resonance signals corresponding to both the Boc and Pbf protecting groups, enabling verification of complete protection [11].

The Boc protecting group manifests as a distinctive singlet at approximately 1.45 ppm in proton nuclear magnetic resonance spectra, integrating for nine protons corresponding to the tert-butyl functionality [24] [38]. The chemical shift of this signal remains remarkably consistent across different solvent systems, providing a reliable marker for Boc group presence [24].

The Pbf protecting group exhibits a complex set of signals reflecting the pentamethyldihydrobenzofuran structure [11] [21]. The five methyl substituents appear as distinct singlets in the aliphatic region between 1.5-2.5 ppm, while the dihydrobenzofuran methylene protons contribute characteristic multipicity patterns [11]. The sulfonyl functionality induces downfield shifts in adjacent aromatic protons, facilitating structural confirmation [11].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the Boc carbonyl carbon appearing at approximately 155 ppm and the tert-butyl carbons at 28 ppm [24]. The Pbf protecting group contributes multiple aromatic carbon signals in the 120-160 ppm region, with the sulfonyl-bearing carbon exhibiting characteristic downfield displacement [11].

Temperature-dependent nuclear magnetic resonance studies reveal that optimal spectroscopic characterization of nitrogen-containing protecting groups requires reduced temperatures to minimize exchange broadening [26]. Analysis at -5°C significantly improves signal resolution and enables accurate integration of overlapping multiplets [26].

Stability Under Acidic and Basic Conditions

The stability profile of Boc-Arg(Pbf)-OH under various pH conditions represents a critical parameter for synthetic applications and storage considerations [21] [23]. The compound exhibits differential stability toward acidic and basic conditions, reflecting the distinct chemical properties of the Boc and Pbf protecting groups [21] [23].

Under acidic conditions, the Pbf protecting group demonstrates superior lability compared to alternative arginine protection strategies [21] [23]. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl residue undergoes more facile deblocking by trifluoroacetic acid than corresponding pentamethylchroman-6-sulfonyl analogs [21]. Kinetic studies utilizing high-performance liquid chromatography techniques demonstrate that Pbf removal proceeds 1.2-1.4 times faster than pentamethylchroman-6-sulfonyl systems at temperatures between ambient and 37°C using trifluoroacetic acid/water mixtures [21].

The relative deprotection rates of common arginine side chain protecting groups follow the order: Pbf > pentamethylchroman-6-sulfonyl > mesityl-2-sulfonyl > 4-methoxy-2,3,6-trimethylphenylsulfonyl > tosyl [4] [8]. This hierarchy reflects the electronic and steric factors governing acid-catalyzed sulfonamide hydrolysis [8].

Under basic conditions, both protecting groups demonstrate exceptional stability [22] [25]. The Boc group exhibits remarkable resistance to nucleophilic attack under basic conditions, maintaining structural integrity in the presence of strong bases such as sodium hydroxide or potassium carbonate [25] [38]. Similarly, the Pbf group remains stable under basic conditions typically employed in peptide coupling reactions [22].

The stability profile enables selective deprotection strategies where the Pbf group can be removed under moderate acid conditions (50% trifluoroacetic acid in dichloromethane) while leaving other acid-sensitive protecting groups intact [23]. This orthogonal protection capability represents a significant synthetic advantage in complex peptide synthesis applications [23].

Long-term stability studies indicate that Boc-Arg(Pbf)-OH maintains chemical integrity when stored under anhydrous conditions at reduced temperatures [16] [20]. Accelerated aging studies demonstrate minimal decomposition over extended periods when appropriate storage protocols are followed [16]. The compound exhibits particular sensitivity to moisture, which can catalyze slow hydrolysis of both protecting groups [16].

Stability ParameterAcidic ConditionsBasic ConditionsNeutral Conditions
Pbf Group StabilityLabile (1-3 hours in 90% TFA)Stable (>24 hours in 1M NaOH)Stable (>6 months at RT)
Boc Group StabilityLabile (30 minutes in neat TFA)Stable (>48 hours in 1M KOH)Stable (>12 months at RT)
Overall Compound StabilityModerate (pH 1-3)High (pH 8-12)High (pH 4-8)

XLogP3

3

Dates

Modify: 2023-08-15

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